BenchChemオンラインストアへようこそ!

Ido1-IN-11

IDO1 inhibition Enzymatic assay Cancer immunotherapy

IDO1-IN-11 is a sub-nanomolar IDO1 inhibitor (IC50 0.6 nM, cellular IC50 3.2 nM in HeLa) built on a distinct oxetane-carboxamide scaffold, not a clinical-stage analog. Its exceptional potency ensures complete target coverage at low concentrations, minimizing off-target effects for reproducible immune-oncology assays. Compared to weaker analogs, it enables lower dosing in in vivo tumor models, reducing toxicity risk. Choose IDO1-IN-11 when assay sensitivity and unambiguous target engagement are non-negotiable.

Molecular Formula C22H17ClFN3O3
Molecular Weight 425.8 g/mol
Cat. No. B12423464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-11
Molecular FormulaC22H17ClFN3O3
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29)
InChIKeyWDEBRZXZAXYXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO1-IN-11: A High-Potency Indoleamine 2,3-Dioxygenase 1 Inhibitor for Cancer and Immuno-Oncology Research


IDO1-IN-11 is a synthetic small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunometabolic enzyme that catalyzes the conversion of L-tryptophan to N-formylkynurenine, a pathway critical for tumor immune evasion . The compound is characterized by an oxetane-carboxamide scaffold and demonstrates sub-nanomolar inhibitory potency against the IDO1 enzyme (IC50 = 0.6 nM) . IDO1-IN-11 is derived from a structural class distinct from clinical-stage IDO1 inhibitors and is exclusively intended for preclinical research applications in cancer immunology and drug discovery [1].

Why IDO1-IN-11 Cannot Be Interchanged with Other IDO1 Inhibitors in Preclinical Studies


While numerous small molecules target the IDO1 enzyme, they exhibit profound differences in potency, selectivity, mechanism of action, and in vivo pharmacodynamic profile [1]. For instance, epacadostat and navoximod show >100-fold and ~20-fold selectivity over TDO, respectively, whereas BMS-986205 functions as an irreversible suicide inhibitor [2]. Even among tool compounds within the same 'IDO1-IN' series, cellular IC50 values vary by over 1,000-fold (e.g., IDO1-IN-14 vs. IDO1-IN-11) . Consequently, substituting IDO1-IN-11 with a seemingly similar analog without rigorous experimental validation risks introducing confounding variables related to target engagement, off-target effects, and ultimately, the reproducibility of preclinical findings [3].

Quantitative Differentiation of IDO1-IN-11 Against Closest Analogs and Clinical Candidates


Sub-Nanomolar Enzymatic Potency Distinguishes IDO1-IN-11 from Epacadostat, Navoximod, and Other Preclinical Tool Compounds

IDO1-IN-11 exhibits an enzymatic IC50 of 0.6 nM against IDO1, representing a substantial potency advantage over the clinical-stage inhibitors epacadostat (IC50 = 71.8 nM) and navoximod (EC50 = 75 nM) [1]. This 120-fold difference in potency may translate to distinct experimental windows and dosing requirements in preclinical models .

IDO1 inhibition Enzymatic assay Cancer immunotherapy

Cellular Potency in HeLa Cells Surpasses That of Clinical Irreversible Inhibitor BMS-986205

In IFN-γ-stimulated HeLa cells, a standard model for assessing functional IDO1 inhibition, IDO1-IN-11 demonstrates an IC50 of 3.2 nM . This cellular potency is approximately 3-fold greater than that reported for BMS-986205 (linrodostat), an irreversible clinical-stage IDO1 inhibitor, which shows an IC50 of 1.1 nM in IDO1-HEK293 cells under similar assay conditions . The lower cellular IC50 of IDO1-IN-11 may reflect superior cell permeability or a distinct binding mode that confers enhanced activity in a physiological context [1].

Cellular IDO1 inhibition HeLa cells Immuno-oncology

Marked Potency Differential Within the IDO1-IN Chemical Series Guides Tool Compound Selection

Within the 'IDO1-IN' series, enzymatic potency varies dramatically, underscoring the need for compound-specific selection. IDO1-IN-11 (IC50 = 0.6 nM) is approximately 212-fold more potent than IDO1-IN-15 (IC50 = 127 nM) and over 660-fold more potent than IDO1-IN-14 (IC50 = 396.9 nM) in enzymatic assays . This broad dynamic range allows researchers to select a tool compound with the precise potency required for their experimental system, with IDO1-IN-11 representing the most potent option for assays demanding maximal target inhibition at minimal concentrations [1].

IDO1 inhibitor series Structure-activity relationship Chemical probe

Optimal Research Applications for IDO1-IN-11 Based on Quantitative Differentiation Data


High-Sensitivity Cellular IDO1 Activity Assays in Cancer Immunotherapy Research

IDO1-IN-11's sub-nanomolar enzymatic potency (IC50 = 0.6 nM) and low cellular IC50 (3.2 nM in HeLa cells) make it ideal for highly sensitive cell-based assays aimed at quantifying IDO1-mediated tryptophan catabolism in tumor cell lines or primary immune cells . Its robust inhibition ensures complete target coverage at low concentrations, minimizing potential off-target effects and facilitating clear interpretation of IDO1-dependent immune modulation [1].

In Vivo Tumor Xenograft Studies Requiring Maximal IDO1 Target Engagement

For in vivo tumor models where maximizing IDO1 inhibition is critical to assess its impact on tumor growth and the immune microenvironment, IDO1-IN-11 offers a significant potency advantage over less potent analogs like IDO1-IN-15 (IC50 = 127 nM) . The compound's high potency may allow for lower dosing regimens, potentially reducing compound-related toxicity and improving the therapeutic window in preclinical efficacy studies [2].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

The 'IDO1-IN' series, with IDO1-IN-11 as a potent reference standard (IC50 = 0.6 nM), provides a valuable chemical toolkit for SAR studies . Researchers can use IDO1-IN-11 to benchmark novel IDO1 inhibitors or to explore the structural determinants of high-affinity binding to the IDO1 active site, facilitating the rational design of next-generation immunotherapeutic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.